molecular formula C23H19NO3 B15014151 4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate

4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate

Cat. No.: B15014151
M. Wt: 357.4 g/mol
InChI Key: ZXISTEGEVDRLAE-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate is an organic compound with the molecular formula C22H17NO3 It is a Schiff base derivative, characterized by the presence of an imine group (–CH=N–) formed by the condensation of an aldehyde or ketone with an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate typically involves the condensation reaction between 4-acetylbenzaldehyde and 4-aminophenyl 4-methylbenzoate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the synthesis of advanced materials, such as polymers with specific thermal and electrical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate
  • 4-{(E)-[(4-Acetylphenyl)imino]methyl}phenyl 4-bromobenzoate
  • 4-{(E)-[(4-Acetylphenyl)imino]methyl}phenyl 3-bromobenzoate

Uniqueness

4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate is unique due to its specific structural features, such as the presence of both acetyl and methylbenzoate groups. These groups can influence the compound’s reactivity, solubility, and overall bioactivity, distinguishing it from other similar Schiff base derivatives.

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

[4-[(4-acetylphenyl)iminomethyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C23H19NO3/c1-16-3-7-20(8-4-16)23(26)27-22-13-5-18(6-14-22)15-24-21-11-9-19(10-12-21)17(2)25/h3-15H,1-2H3

InChI Key

ZXISTEGEVDRLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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